molecular formula C7H17O5P B8484600 Diethyl 2-hydroxyethoxymethanephosphonate

Diethyl 2-hydroxyethoxymethanephosphonate

Cat. No.: B8484600
M. Wt: 212.18 g/mol
InChI Key: ATJHEGFVOKHRPN-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxyethoxymethanephosphonate is a useful research compound. Its molecular formula is C7H17O5P and its molecular weight is 212.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H17O5P

Molecular Weight

212.18 g/mol

IUPAC Name

2-(diethoxyphosphorylmethoxy)ethanol

InChI

InChI=1S/C7H17O5P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h8H,3-7H2,1-2H3

InChI Key

ATJHEGFVOKHRPN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCCO)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diethyl 2-acetoxyethoxymethylphosphonate* (16 g, 63 mmol) in absolute ethanol (150 ml), was added 0.5M sodium ethoxide (12.19 ml). After standing at ambient temperature overnight, 1R-120H resin was added until pH 6.5 was reached. The solution was filtered immediately, the resin washed with ethanol and the combined filtrates evaporated under reduced pressure. The residue was chromatographed on silica gel (eluted with chloroform: methanol, 98:2) to yield the title compound as a colourless oil (9.3g, 70%). IR: νmax (film) 3420, 3000, 1450, 1395, 1240, 1170, 1130, 1030, 970 cm-1. 1H NMR: δH (CDCl3) 1.35 (6H,t,J=7Hz, (OCH2CH3)2), 3.75 (4H,br.s, OCH2CH2O), 3.90 (2H,d,J=8Hz, O--CH2P), 4.20 (4H,m,(O--CH2CH3)2), 5.20 (1H,br.s, D 2 O exchangeable, OH). Found: C,38.64; H,8.27%. C7H17PO5.0.3H2O requires: C,38.63; H,8.01%.
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12.19 mL
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150 mL
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1R-120H
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Yield
70%

Synthesis routes and methods II

Procedure details

Paladium on carbon (10%, 100 mg) was added to a solution of diethyl 2-(benzyloxy)ethoxymethylphosphonate prepared in accordance with the process of Example II above (0.9 g,2.8 mmol) and cyclohexene (2.0 ml, 20 mmol) in 20 ml ethanol under a nitrogen atmosphere. The resulting slurry was heated to reflux overnight. The catalyst was filtered off and the solution concentrated under vacuum to yield 0.5 g of diethyl 2-hydroxyethoxymethylphosphonate.
Name
diethyl 2-(benzyloxy)ethoxymethylphosphonate
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2 mL
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20 mL
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Synthesis routes and methods III

Procedure details

15 mL of concentrated hydrochloric acid was added in one portion to a solution of 1-acetoxy-2-(diethylphosphonomethoxy)ethane (76.5 g, 300 mmol) in 600 mL of absolute ethanol and the resulting mixture was heated at 55° C. for 12 hours. The reaction mixture was then cooled to room temperature and concentrated in vacuo. The resulting clear liquid could be used without purification or purified by distillation (1.5 mmHg, 128°-132° C.) to give 52.1 g (82%) of 2-diethylphosphonomethoxy-1-ethanol.
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15 mL
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76.5 g
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600 mL
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Synthesis routes and methods IV

Procedure details

Palladium on carbon (10%, 100 mg) was added to a solution of diethyl 2-(benzyloxy)ethoxymethylphosphonate prepared in this manner (0.9 g,2.8 mmol) and cyclohexene (2.0 ml, 20 mmol) in 20 ml ethanol under a nitrogen atmosphere. The resulting slurry was heated to reflux overnight. The catalyst was filtered off and the solution concentrated under vacuum to yield 0.5 g of diethyl 2-hydroxyethoxymethylphosphonate.
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2 mL
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20 mL
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diethyl 2-(benzyloxy)ethoxymethylphosphonate
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0 (± 1) mol
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reactant
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100 mg
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catalyst
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Synthesis routes and methods V

Procedure details

Name
CCOP(=O)(COCCOCc1ccccc1)OCC
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